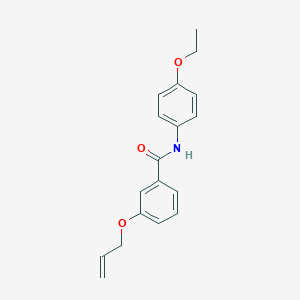
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific proteins involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific proteins involved in cancer cell growth. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is that it has been shown to have antitumor activity in vitro and in vivo. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth. However, one limitation is that the mechanism of action is not fully understood.
Direcciones Futuras
There are many future directions for the use of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in scientific research. One direction is to further investigate the mechanism of action and identify the specific proteins that are targeted by this compound. Another direction is to explore the potential use of this compound in combination with other anticancer agents. Additionally, it may be useful to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and pain.
Métodos De Síntesis
The synthesis of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. The second step involves the reaction of N-acetyl-4-ethoxyaniline with allyl bromide to form 4-ethoxy-N-(prop-2-en-1-yl)aniline. The final step involves the reaction of 4-ethoxy-N-(prop-2-en-1-yl)aniline with benzoyl chloride to form 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth.
Propiedades
Nombre del producto |
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
Clave InChI |
AQLXCIORUYFNNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)

